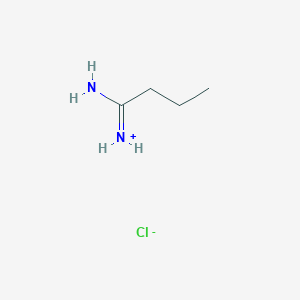

Butyramidine, hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-aminobutylideneazanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.ClH/c1-2-3-4(5)6;/h2-3H2,1H3,(H3,5,6);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STYCVEYASXULRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=[NH2+])N.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3020-81-3 | |

| Record name | Butanimidamide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3020-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyramidine, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003020813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis Methodologies for Butyramidine, Hydrochloride

Classical Synthetic Routes

The traditional approaches to synthesizing butyramidine hydrochloride rely on well-established chemical transformations. These methods, while sometimes superseded by modern techniques, form the foundation of amidine chemistry.

A primary classical route for converting nitriles to amidines is the Pinner reaction. organic-chemistry.orgsemanticscholar.org This two-step process involves the formation of an intermediate imidate salt, often called a Pinner salt, which is subsequently converted to the amidine. organic-chemistry.orgresearchgate.netsioc-journal.cn A specific application of this method for producing n-butyramidine hydrochloride from n-butyronitrile has been detailed in the chemical literature. chemicalbook.com

The Pinner reaction commences with the acid-catalyzed reaction of a nitrile with an alcohol to form an alkyl imidate salt. organic-chemistry.org The mechanism involves the protonation of the nitrile by a strong acid, typically anhydrous hydrogen chloride (HCl), which activates the nitrile for nucleophilic attack by an alcohol. nih.gov This results in the formation of an imidate hydrochloride salt. rsc.org

In the second step, the isolated Pinner salt reacts with ammonia (B1221849) or an amine to yield the corresponding amidine. organic-chemistry.orgresearchgate.net Anhydrous conditions are crucial, especially in the first step, and low temperatures are often employed to prevent the thermodynamically unstable imidate salt from rearranging into an amide. organic-chemistry.orgsemanticscholar.org

A documented synthesis of n-butyramidine hydrochloride involves the following conditions:

| Parameter | Value |

| Reactants | n-Butyronitrile, Absolute Ethanol, Anhydrous Hydrogen Chloride, Anhydrous Ammonia |

| Molar Ratio (Nitrile:Alcohol) | > 1.25:1 (e.g., 2:1) |

| Temperature (Step 1) | Below 0°C initially, then maintained at 40°C |

| Reaction Time (Step 1) | 5 hours at 40°C |

| Temperature (Step 2) | Cooled to below 10°C for ammonia addition, then ambient temperature |

| Reaction Time (Step 2) | 3 hours at ambient temperature |

| Data derived from a patented process for n-butyramidine hydrochloride synthesis. chemicalbook.com |

The Pinner reaction is acid-catalyzed, with anhydrous hydrogen chloride being the most common catalyst. researchgate.netnih.gov The performance of the reaction is highly dependent on maintaining anhydrous conditions to prevent the hydrolysis of the intermediate imidate salt to an ester. organic-chemistry.org The use of an excess of the nitrile relative to the alcohol serves to keep the reaction mixture stirrable and improve handling, as the intermediate imido ester hydrochloride can be a solid. chemicalbook.com

The Pinner synthesis can provide good yields of amidine hydrochlorides. In a specific example for n-butyramidine hydrochloride, a conversion of 35% of the initial butyronitrile (B89842) resulted in a product yield of 83% based on the consumed nitrile. chemicalbook.com The reaction is scalable, as demonstrated by procedures carried out on a multi-mole scale. researchgate.net The primary scalability challenge lies in the handling of gaseous anhydrous HCl and ammonia, and the need to manage heat during the exothermic steps. chemicalbook.comresearchgate.net

| Synthesis Parameter | Reported Value |

| Conversion (Butyronitrile) | 35% |

| Yield (Butyramidine HCl) | 83% |

| Data from a specific laboratory-scale synthesis. chemicalbook.com |

Another classical pathway to butyramidine hydrochloride begins with butyryl chloride. This route is a multi-step process, starting with the formation of an amide intermediate.

The direct reaction of an acyl chloride, such as butyryl chloride, with ammonia is known as ammonolysis and robustly yields a primary amide. nih.govniscpr.res.inlibretexts.org The reaction is a nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of the acyl chloride is attacked by the lone pair of electrons on the nitrogen atom of ammonia. scispace.com This is followed by the elimination of a chloride ion and deprotonation to give the amide, in this case, butyramide (B146194). The reaction is typically fast and highly exothermic. researchgate.net

The kinetics of acyl chloride aminolysis are generally considered to be second-order, being first-order in each reactant. scispace.com

To convert the resulting butyramide to butyramidine hydrochloride, a subsequent reaction is necessary. A classic method involves converting the amide into an imidoyl chloride intermediate using a halogenating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). scielo.br This imidoyl chloride is then reacted with an amine source to form the amidine. scielo.br

The reaction pathway can be summarized as:

Ammonolysis: Butyryl chloride is reacted with ammonia to form butyramide.

Imidoyl Chloride Formation: Butyramide is treated with a halogenating agent (e.g., PCl₅) to yield N-(1-chlorobutylidene)propan-1-amine hydrochloride.

Amidine Formation: The imidoyl chloride intermediate reacts with ammonia to produce butyramidine, which is then isolated as the hydrochloride salt.

This multi-step approach highlights the transformation of a carboxylic acid derivative into an amidine through an amide intermediate.

Amidination of Butylamine (B146782)

An alternative and more recent approach involves the direct amidination of butylamine. This method reacts butylamine with a nitrile source in the presence of an acid catalyst.

The Pinner reaction and its variants are classic methods for the synthesis of amidines from nitriles. wikipedia.orgorganic-chemistry.org In the context of butyramidine synthesis from butylamine, a Pinner-type reaction would involve the reaction of butylamine with a suitable nitrile. The reaction first forms an imino ether salt (a Pinner salt) from a nitrile and an alcohol in the presence of an acid catalyst like gaseous HCl. wikipedia.orgorganic-chemistry.orgd-nb.infonih.gov This intermediate can then react with an amine, such as butylamine, to form the corresponding amidine. wikipedia.orgnih.gov Lewis acids like trimethylsilyl (B98337) triflate have also been used to promote Pinner reactions under milder conditions. d-nb.infonih.gov

The choice of nitrile source and acid catalyst is critical for the successful amidination of butylamine.

| Component | Examples | Role in the Reaction |

| Nitrile Source | Trimethylsilyl cyanide (TMSCN) | Provides the cyano group for the formation of the amidine. |

| Acid Catalyst | Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄) | Protonates the nitrile, activating it for nucleophilic attack by the amine. |

A common stoichiometry for this reaction is a 1:1.2 ratio of amine to the nitrile source, such as TMSCN.

Mechanistic studies of the Pinner reaction indicate that the process begins with the protonation of the nitrile by a strong acid. d-nb.infonih.gov This creates a highly electrophilic nitrilium cation, which is then susceptible to nucleophilic attack by an alcohol to form an imidate hydrochloride. d-nb.infonih.gov In the amidination of an amine, the amine itself acts as the nucleophile, attacking the activated nitrile. Base-mediated cascade amidination/N-alkylation reactions of amines by alcohols have also been developed, where nitriles act as a water acceptor. rsc.org Mechanistic studies suggest that the amidination of amines with nitriles can be facilitated by a base like potassium tert-butoxide. rsc.org

Emerging Biotechnological Approaches

In recent years, there has been growing interest in developing enzymatic methods for the synthesis of amides and amidines, offering potential advantages in terms of sustainability and stereoselectivity.

Enzymatic Synthesis Routes

Enzymatic routes for the synthesis of butyramidine are still in the early stages of development but represent a promising area of research. These methods often utilize enzymes such as lipases or transaminases. While specific research on the direct enzymatic synthesis of butyramidine, hydrochloride is limited, related studies on the enzymatic synthesis of similar compounds like phenylalanine butyramide provide insights into the potential of this approach. mdpi.comresearchgate.net For instance, lipases have been shown to catalyze the formation of amide bonds, although this typically requires anhydrous conditions. mdpi.comresearchgate.net However, some intracellular lipases are capable of catalyzing the ammonolysis of esters or acids in an aqueous phase. mdpi.comresearchgate.net

| Enzyme System | Description | Current Limitations |

| Arginase Variants | Engineered arginase enzymes could potentially be used to accept butyrylguanidine as a substrate. | This approach is still largely theoretical and in the developmental stages. |

| Transaminases & Amidinotransferases | These enzymes offer potential for stereoselective amidine synthesis. | Productivity is currently a significant limitation, with reported values in the range of 0.5–1.2 g/L/h. |

Transaminases and Amidinotransferases in Amidination

The enzymatic synthesis of amidines, including butyramidine, can be approached through the action of two key enzyme classes: transaminases and amidinotransferases.

Transaminases , or aminotransferases, are enzymes that catalyze the transfer of an amino group from an amino acid to a keto acid. nih.govyoutube.com In the context of amidine synthesis, their primary role is in the formation of precursor molecules. Protein engineering and directed evolution have been employed to develop transaminases with improved stability, broader substrate scope, and enhanced stereoselectivity for the synthesis of chiral amines, which can be precursors to chiral amidines. nih.gov Strategies to overcome unfavorable reaction equilibria, a common challenge in transaminase-catalyzed reactions, include the use of "smart" amine donors like diamines, which can drive the reaction towards completion. nih.gov

Amidinotransferases directly catalyze the transfer of an amidino group from a donor molecule, typically L-arginine, to an acceptor amine, making them highly relevant for the direct synthesis of amidines. ontosight.aiembopress.orgoup.comscispace.com The mechanism of action for these enzymes often involves a catalytic triad, such as Cys-His-Asp, where the cysteine residue forms a covalent intermediate with the amidino group before its transfer to the final acceptor. embopress.org Structural and mechanistic studies of amidinotransferases, such as L-arginine:glycine amidinotransferase, have provided detailed insights into their active sites and catalytic cycles. embopress.orgscispace.com These enzymes are crucial in the biosynthesis of various natural products, including antibiotics like streptomycin. ontosight.aioup.com

Stereoselective Synthesis

Achieving stereoselectivity in the synthesis of chiral molecules like butyramidine derivatives is a significant focus in organic chemistry. While direct stereoselective synthesis of butyramidine hydrochloride is not extensively detailed, principles from related syntheses can be applied.

Key strategies for stereoselective synthesis include:

Use of Chiral Precursors: Starting from a chiral molecule, such as D-(-)-tartaric acid, allows for the synthesis of stereochemically defined intermediates. For instance, a γ-hydroxy butyramide has been synthesized from the dimethylamide of tartaric acid as a key step in the stereoselective total synthesis of (+)-cardiobutanolide. nih.gov

Asymmetric Catalysis: The use of chiral catalysts can induce stereoselectivity in a reaction. This is a common approach for producing enantiomerically enriched compounds. vulcanchem.com

Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired stereoisomer.

One reported method involves the resolution of racemic 2-amino butyramide using L-(+)-tartaric acid to yield (S)-(+)-2-amino butyramide tartarate salt, which is then converted to the hydrochloride salt. wipo.int Although this example pertains to an amino butyramide, the principle of resolving a racemic mixture to obtain a stereochemically pure intermediate is a fundamental strategy in stereoselective synthesis.

Limitations and Future Directions in Enzymatic Methods

The application of enzymes in the synthesis of butyramidine and its derivatives, while promising, faces several limitations.

Current Limitations:

Reaction Equilibria: Many enzymatic reactions, particularly those involving transaminases, are reversible, which can limit the final product yield. nih.gov

Enzyme Stability and Reusability: Enzymes can be sensitive to reaction conditions and may have limited operational stability. The recovery and reuse of soluble enzymes from reaction mixtures can also be challenging and costly on an industrial scale. nih.gov

Substrate Specificity: Wild-type enzymes often have a narrow substrate scope, which may not accommodate the specific starting materials required for all desired butyramidine analogs. nih.gov

Future Directions:

Protein Engineering: Continued advances in directed evolution and rational protein design are expanding the substrate scope, enhancing the stability, and improving the catalytic efficiency of enzymes like transaminases and amidinotransferases. nih.gov

Enzyme Immobilization: Immobilizing enzymes on solid supports is a key strategy to improve their stability, facilitate their recovery and reuse, and enable their use in continuous flow reactors. nih.gov

Computational Design: The use of computational tools to model enzyme-substrate interactions can guide the rational design of new enzyme variants with desired properties.

Derivatization and Structural Modification Strategies

Synthesis of Butyramidine Derivatives

Butyramidine hydrochloride serves as a valuable starting material and building block for the synthesis of a variety of derivatives, particularly heterocyclic compounds. ontosight.aiusbio.net

A significant application is in the preparation of pyrimidine (B1678525) derivatives. For example, unsymmetrical pyrimidines can be synthesized through the cyclization of a chalcone (B49325) with guanidine (B92328) hydrochloride (a related amidine) in the presence of a base. nih.gov Butyramidine itself can be used in similar condensation reactions to form substituted pyrimidines.

The synthesis of N-substituted butyramide derivatives has also been explored. These can be prepared through the coupling of the corresponding butyric acid with an amine. nih.gov For instance, N-aryl/arylalkyl 3-(1-pyrrolidinyl/piperidinyl)butyramides have been synthesized by coupling racemic 3-pyrrolidino or piperidinobutyric acids with various amines. nih.gov Another approach involves the reaction of an aniline (B41778) derivative with butyryl chloride. ontosight.ai

| Derivative Class | Synthetic Approach | Example | Reference |

| Pyrimidines | Cyclization of a chalcone with an amidine source | Synthesis of N-(4-(4-Bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)butyramide | nih.gov |

| N-Arylalkyl Butyramides | Coupling of a butyric acid derivative with an amine | Synthesis of (+/-)-N-(2-Phenethyl)-3-(1-pyrrolidinyl)butyramide | nih.gov |

| N-Phenyl Butyramides | Reaction of an aniline with butyryl chloride | Synthesis of N-(3-(Diethylamino)phenyl)butyramide | ontosight.ai |

Functional Group Interconversions

Functional group interconversions (FGIs) are essential for modifying the structure of butyramidine and its derivatives to generate a range of analogs. fiveable.mesolubilityofthings.comimperial.ac.uk These transformations involve converting one functional group into another through reactions such as substitution, oxidation, and reduction.

Key FGI Strategies:

Nucleophilic Substitution: A halide or other good leaving group can be displaced by a nucleophile to introduce a new functional group. For example, an alcohol can be converted to an alkyl halide, which can then be reacted with an amine or other nucleophile. vanderbilt.edu

Reduction of Carbonyls and Nitriles: Aldehydes, ketones, esters, and carboxylic acids can be reduced to alcohols using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4). fiveable.mesolubilityofthings.com Nitriles can be reduced to primary amines. vanderbilt.edu

Oxidation of Alcohols: Primary alcohols can be oxidized to aldehydes or carboxylic acids, while secondary alcohols can be oxidized to ketones. solubilityofthings.com

Amide Formation: The conversion of amines to amides is a common FGI, often achieved by reacting the amine with a carboxylic acid or its derivative. solubilityofthings.com

These fundamental reactions allow for the strategic modification of side chains and functional groups attached to the core butyramidine or butyramide structure, enabling the synthesis of a diverse library of compounds for further investigation.

Advanced Synthetic Techniques for Analog Development

The development of novel butyramidine analogs is facilitated by a range of advanced synthetic techniques that offer improved efficiency, diversity, and control over the final molecular structure.

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat reactions, often leading to significantly reduced reaction times, increased yields, and cleaner product formation compared to conventional heating methods. researchgate.net It has been successfully employed in the synthesis of N-substituted quinoline (B57606) derivatives, which can be considered structurally related to certain butyramidine analogs. researchgate.net

Multi-Component Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a single step to form a complex product that incorporates portions of all the reactants. beilstein-journals.org This approach is highly atom-economical and allows for the rapid generation of molecular diversity. The Ugi reaction, a well-known MCR, and its variations have been used to synthesize a wide array of α-amino amidines. beilstein-journals.org

Catalyst-Free Synthesis: The development of catalyst-free reactions is a growing area of interest in green chemistry. For amidine synthesis, catalyst-free, three-component reactions have been developed using azidomaleimides, aldehydes, and secondary amines, avoiding the need for metal catalysts. acs.org

Solid-Phase Synthesis: While not explicitly detailed for butyramidine in the provided context, solid-phase synthesis is a powerful technique for generating libraries of analogs. In this method, the starting material is attached to a solid support (resin), and reagents are added in solution. This simplifies purification, as excess reagents and byproducts can be washed away, and is particularly useful for the synthesis of peptide and small molecule libraries. nih.gov

These advanced methods, along with traditional synthetic strategies, provide a robust toolkit for the creation of novel butyramidine analogs with diverse structural features for various research applications.

Chemical Reactivity and Reaction Mechanism Investigations

Amidine Functional Group Reactivity

The chemical behavior of butyramidine is centered around the amidine moiety. The presence of two nitrogen atoms in close proximity to a single carbon atom governs its electronic and steric properties, leading to a range of possible chemical transformations.

The amidine functional group can exhibit both nucleophilic and electrophilic characteristics depending on the reaction conditions. The nitrogen atoms, with their lone pairs of electrons, can act as nucleophiles, attacking electron-deficient centers. masterorganicchemistry.com Conversely, the central carbon atom of the amidine group can become electrophilic, particularly when the nitrogen atoms are protonated. solubilityofthings.comnih.gov This protonation increases the positive charge density on the carbon, making it more susceptible to attack by nucleophiles. solubilityofthings.com

In the case of butyramidine, hydrochloride, the presence of the hydrochloride salt means that the amidine group is already protonated. This enhances its electrophilic character. However, under basic conditions, the free base form of butyramidine can be generated, which would then be more likely to act as a nucleophile.

| Property | Description | Influencing Factors |

| Nucleophilicity | The ability of the amidine nitrogen atoms to donate their lone pair of electrons to form a new covalent bond with an electrophile. | Basicity of the reaction medium, steric hindrance around the nitrogen atoms. |

| Electrophilicity | The susceptibility of the amidine carbon atom to be attacked by a nucleophile. | Protonation of the nitrogen atoms, which increases the positive charge on the central carbon. solubilityofthings.comnih.gov |

Amidines can exist as different tautomers and isomers. researchgate.net Tautomerism in amidines involves the migration of a proton between the two nitrogen atoms, leading to an equilibrium between two or more forms. researchgate.netacs.org This process is often rapid and can be influenced by the solvent and the nature of the substituents on the nitrogen atoms. researchgate.net

Isomerization in amidines can occur around the carbon-nitrogen double bond, leading to the formation of E and Z isomers. researchgate.net The interconversion between these isomers can also be influenced by factors such as temperature and the presence of a catalyst. researchgate.net For butyramidine, these isomeric forms can influence its reactivity and the stereochemistry of the products formed in reactions.

| Type of Isomerism | Description | Key Features |

| Tautomerism | Proton transfer between the two nitrogen atoms of the amidine group. researchgate.netnih.gov | Results in an equilibrium mixture of tautomers; influenced by solvent and substituents. researchgate.net |

| E/Z Isomerization | Geometric isomerism around the C=N double bond. researchgate.net | Leads to stereoisomers with different spatial arrangements; interconversion can be temperature-dependent. researchgate.net |

This compound in Specific Reaction Types

The reactivity of this compound, allows it to participate in a variety of chemical reactions. While specific studies detailing the oxidation and reduction of this compound, are not extensively documented in the public domain, its behavior can be inferred from the general reactivity of the amidine functional group. Its most well-documented role is in nucleophilic substitution and condensation reactions.

The amidine functional group can be susceptible to oxidation, potentially leading to the formation of various products. For instance, the oxidation of some amidoximes (a related class of compounds) can yield amides and nitriles. nih.gov While direct oxidation studies on butyramidine are limited, it is plausible that under certain oxidative conditions, the amidine group could be cleaved or otherwise transformed.

The reduction of the amidine functional group is a potential pathway for the synthesis of amines. While specific reducing agents for butyramidine are not detailed, powerful reducing agents like lithium aluminum hydride (LAH) are known to reduce amides and related functional groups to amines. harvard.edu Such a reaction would convert the amidine group into a diamine.

A primary application of this compound, is its use as a nucleophile in the synthesis of pyrimidine (B1678525) derivatives. lookchem.comchemicalbook.com In these reactions, the deprotonated amidine acts as a nucleophile, attacking an electrophilic carbon center, often a carbonyl group or a carbon atom in a carbon-carbon double bond that is part of an α,β-unsaturated system. wikipedia.orglibretexts.org This is a type of nucleophilic substitution or addition-elimination reaction. masterorganicchemistry.comscience-revision.co.uk The reaction typically proceeds by the amidine attacking an electrophilic substrate, leading to the formation of an intermediate that then cyclizes to form the pyrimidine ring.

| Reaction Type | Role of Butyramidine | Typical Electrophile | Product |

| Pyrimidine Synthesis | Nucleophile | β-Dicarbonyl compounds, α,β-Unsaturated ketones | Substituted pyrimidines |

Hydrolysis Mechanisms of Amidine Bonds

The hydrolysis of the amidine bond in butyramidine hydrochloride, which exists as a butyramidinium salt, is a key reaction pathway. The mechanism of hydrolysis for amidinium salts is influenced by factors such as pH and the substitution pattern on the nitrogen atoms. Generally, the process involves the nucleophilic attack of water or a hydroxide ion on the electrophilic carbon of the amidinium group.

Under acidic or neutral conditions, the butyramidinium ion is relatively stable. However, hydrolysis can be catalyzed by acids, which involves the protonation of one of the nitrogen atoms, further enhancing the electrophilicity of the central carbon atom. This is followed by the attack of a water molecule, a weak nucleophile, to form a tetrahedral intermediate. Subsequent proton transfers and elimination of ammonia (B1221849) or an amine lead to the formation of the corresponding carboxylic acid, butyric acid, and an ammonium salt. youtube.comucalgary.ca

In basic conditions, the mechanism shifts. A hydroxide ion, a much stronger nucleophile than water, directly attacks the amidinium carbon. ru.nl This reaction proceeds through a tetrahedral intermediate which then collapses. The breakdown of this intermediate can be complex and may be catalyzed by a general acid. researchgate.net Studies on related amidinium salts have shown that the reaction is often general-base catalyzed, leading to the formation of a neutral tetrahedral intermediate which then breaks down. For butyramidine, this would result in the formation of butyramide (B146194) as an intermediate, which would then undergo further hydrolysis to butyric acid and ammonia under the reaction conditions.

Nucleophilic attack by a hydroxide ion on the amidinium carbon.

Formation of a tetrahedral intermediate.

Proton transfers to facilitate the departure of a leaving group.

Elimination of ammonia to form butyric acid.

In basic conditions, the butyric acid is deprotonated to form the butyrate (B1204436) salt.

The rate of hydrolysis is significantly dependent on the pH of the solution. For many amidines, the reaction is slowest near neutral pH and accelerates under both strongly acidic and strongly basic conditions. uregina.ca

Catalytic Roles and Mechanisms

While butyramidine hydrochloride is primarily utilized as a reactant, the broader class of amidine-containing molecules has been explored for its catalytic potential.

Role as Catalyst in Chemical Transformations

Amidines and their derivatives are recognized as effective nucleophilic catalysts in a variety of organic reactions. Their catalytic activity stems from the ability of the nitrogen lone pair to act as a nucleophile. This has been demonstrated in reactions such as:

Acyl transfer reactions

Aldol (B89426) reactions

Conjugate additions

Silylations and brominations

In these catalytic cycles, the amidine typically attacks an electrophilic center to form a reactive, covalently-bound intermediate. This intermediate then reacts with another substrate, leading to product formation and regeneration of the amidine catalyst. However, specific studies detailing the use of butyramidine hydrochloride as a catalyst are not prevalent in the literature. Its primary documented role is as a nitrogen-containing building block, particularly in the synthesis of pyrimidine derivatives, where it is incorporated into the final product and thus acts as a reagent rather than a catalyst. chemicalbook.com Amidinium salts, such as butyramidine hydrochloride, can also function as soft Lewis acid organocatalysts, activating substrates through hydrogen bonding and electrostatic interactions. beilstein-journals.org

Auto-catalytic Processes

There is a lack of specific research in the available scientific literature describing auto-catalytic processes involving butyramidine hydrochloride. While the hydrolysis of some compounds can be catalyzed by one of the reaction products (an example of auto-catalysis), this phenomenon has not been documented for the hydrolysis of simple amidinium salts like butyramidine hydrochloride. The hydrolysis of amides, a related reaction, can be catalyzed by carboxylic acids, which are a product of the reaction. uregina.ca A similar process for amidines, where the resulting butyric acid might catalyze the hydrolysis, is plausible but not explicitly detailed in existing studies.

Mechanism Studies of Related Amide and Amidine Chemistry

The chemical reactivity of butyramidine is best understood by comparing it to the well-studied chemistry of amides. Both functional groups contain a carbon-nitrogen bond, but their reactivity profiles differ significantly due to electronic effects.

Amides are generally less reactive towards nucleophilic acyl substitution than other carboxylic acid derivatives like esters. reddit.comstackexchange.com This reduced reactivity is attributed to the significant resonance stabilization, where the nitrogen lone pair delocalizes into the carbonyl group. This delocalization imparts partial double bond character to the C-N bond and reduces the electrophilicity of the carbonyl carbon. stackexchange.commasterorganicchemistry.com Consequently, the hydrolysis of amides typically requires harsh conditions, such as prolonged heating in strong acid or base. chemistrysteps.comlibretexts.org

The acid-catalyzed hydrolysis of an amide begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. youtube.comucalgary.cakhanacademy.org This is followed by the formation of a tetrahedral intermediate and subsequent elimination of an amine, which is protonated under the acidic conditions. youtube.com

| Feature | Amides (e.g., Butyramide) | Amidines (e.g., Butyramidine) |

| Hybridization of N | sp² (due to resonance) | sp² |

| Basicity | Very weakly basic | Strongly basic (protonates to form stable amidinium ion) |

| C-N Bond | Significant double bond character | Partial double bond character |

| Reactivity | Less reactive to nucleophiles | More reactive at the imine carbon |

| Hydrolysis Products | Carboxylic acid and amine/ammonia | Carboxylic acid and amine/ammonia |

| Hydrolysis Conditions | Typically requires strong acid/base and heat | Can occur under acidic or basic conditions |

This table provides a general comparison of the chemical properties of amides and amidines.

Amidines, by contrast, possess a C=N double bond and are significantly more basic than amides. The protonated form, the amidinium ion, is stabilized by resonance, distributing the positive charge between the two nitrogen atoms. While the C-N single bond in an amide is strengthened by resonance, the electrophilic character of the central carbon in a protonated amidine makes it susceptible to nucleophilic attack, leading to hydrolysis as described previously.

Computational Chemistry and Theoretical Investigations

Electronic Structure and Properties

The electronic structure dictates the fundamental chemical and physical properties of a molecule. Theoretical methods are routinely used to explore these characteristics.

Reaction Energetics and Pathways

Understanding the energy changes and mechanisms of chemical reactions is fundamental to chemistry. Computational methods can map out the energetic landscape of a reaction.

Transition State Theory Applications

Transition State Theory (TST) is a fundamental concept used to explain the rates of chemical reactions. wikipedia.org It posits that reactants pass through a high-energy state, known as the transition state, before forming products. wikipedia.org The rate of reaction is determined by the energy barrier, or Gibbs free energy of activation (ΔG‡), required to reach this state.

While specific TST studies on Butyramidine hydrochloride are not extensively documented, the principles are readily applied to understand its potential reactions, such as hydrolysis. Computational studies on the hydrolysis of related amides have successfully calculated activation barriers that are in good agreement with experimental data. nih.gov For instance, in reactions involving amidines, the rate-determining step is often the initial nucleophilic attack. researchgate.netacs.org A computational study of the reaction between an amidine and a 1,2,3,5-tetrazine (B1252110) calculated a free energy barrier of 22.9 kcal/mol for the transition state of the initial nucleophilic attack, providing a quantitative measure of the reaction's kinetics. acs.orgnih.gov Such an approach would be critical in modeling the reactivity of the butyramidinium cation with various nucleophiles.

Reaction Barrier Calculations

Calculating the energy barriers of reactions is a cornerstone of computational chemistry, providing a quantitative prediction of reaction feasibility and kinetics. Density Functional Theory (DFT) is a common method for these calculations. researchgate.netnih.gov Studies on the base-catalyzed hydrolysis of simple amides, which serve as analogs for the hydrolysis of amidines, demonstrate the accuracy of these methods. By modeling the reaction pathway, including the transition state structures, calculated free energy barriers can be compared directly with experimental values.

For example, the calculated barriers for the hydrolysis of various amides show excellent correlation with experimental findings, validating the computational models. nih.gov This approach allows for the systematic investigation of how substituents and reaction conditions affect reactivity.

Table 1: Comparison of Calculated and Experimental Free Energy Barriers for Base-Catalyzed Amide Hydrolysis Data sourced from studies on simple amides to illustrate the principles applicable to Butyramidine hydrochloride.

| Compound | Calculated Free Energy Barrier (kcal/mol) | Experimental Free Energy Barrier (kcal/mol) |

| Formamide | 21.6 | 21.2 nih.gov |

| N-methylacetamide | 22.7 | 21.5 nih.gov |

| Dimethylformamide (DMF) | 23.1 | 22.6 nih.gov |

These calculations reveal that factors like steric hindrance from larger substituents can destabilize the transition state, thereby increasing the reaction's energy barrier. nih.gov

Solvation Effects in Reaction Mechanisms

The solvent environment can dramatically influence reaction mechanisms and rates. Computational models often incorporate solvation effects using either implicit continuum models (like the SMD model) or explicit solvent molecules. nih.govnih.gov Solvation can significantly lower reaction barriers compared to the gas phase by stabilizing charged transition states and intermediates. nih.gov

For amidinium salts, solvation plays a particularly nuanced role. In the formation of salt bridges between amidines and carboxylic acids, polar solvents can decrease stability. However, for parent amidines like Butyramidine, which have N-H protons not involved in the primary interaction, this dependence on solvent polarity can be nearly eliminated. acs.org This phenomenon is attributed to changes in the solvation shell linked to proton transfer within the salt bridge, where the non-participating N-H sites become more polar and interact more favorably with the solvent in the bound state. acs.org Furthermore, protic solvents can decrease the rate of some amidinium exchange reactions by forming hydrogen bonds with reactants, thereby reducing their nucleophilicity. nih.gov

Intermolecular Interactions and Crystal Engineering

The arrangement of molecules in a solid-state crystal lattice is directed by a complex interplay of intermolecular forces. For Butyramidine hydrochloride, the charged nature of the amidinium cation and the chloride anion, along with their hydrogen bonding capabilities, are the dominant forces in its crystal engineering. While a specific crystal structure for Butyramidine hydrochloride is not publicly available, the principles governing its assembly can be thoroughly examined based on studies of analogous amidinium salts.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov By mapping properties onto a molecular surface defined by its contribution to the crystal's electron density, one can gain a detailed picture of crystal packing. Key mapped properties include:

d_norm : A normalized contact distance that highlights intermolecular contacts. Negative values (red regions) indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.

For an amidinium chloride like Butyramidine hydrochloride, the Hirshfeld analysis would be expected to show prominent red spots on the d_norm surface corresponding to the strong N-H···Cl⁻ hydrogen bonds. The 2D fingerprint plot would quantify the prevalence of different contacts.

Table 2: Illustrative Contributions to the Hirshfeld Surface for a Hypothetical Amidinium Chloride Crystal This table is representative, based on data from similar molecular crystals, to illustrate what a Hirshfeld analysis would reveal.

| Interaction Type | Percentage of Total Surface |

| H···Cl / Cl···H | 40 - 50% |

| H···H | 35 - 45% |

| H···C / C···H | 5 - 10% |

| H···N / N···H | 1 - 5% |

This analysis confirms that hydrogen bonding and van der Waals interactions are the dominant forces in the crystal packing of such salts. nih.gov

Hydrogen Bonding Networks

The butyramidinium cation is an excellent hydrogen bond donor, featuring multiple acidic N-H protons. In the solid state, these protons would form strong, charge-assisted hydrogen bonds with the chloride anion. These N-H···Cl⁻ interactions are the primary drivers for the formation of the crystal lattice.

Studies on related amidinium systems show they often form robust, predictable hydrogen-bonding patterns, such as the R²₂(8) motif, where two amidinium cations bridge two anions in a ring-like structure. acs.org These motifs can link together to form extended one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks. acs.org The specific network formed by Butyramidine hydrochloride would depend on the packing efficiency and the energetic favorability of different arrangements, but it would be dominated by these strong, directional hydrogen bonds. The ability of the amidine group to act as both a hydrogen-bond donor and acceptor, and to form charge-enhanced hydrogen bonds in its protonated state, makes it a versatile component in crystal engineering. nih.goviastate.edu

Lattice Energy Calculations

Lattice energy is the energy released when gaseous ions combine to form one mole of a solid ionic compound. chemguide.co.uk It is a measure of the stability of the crystal lattice and the strength of the ionic bonds. While it cannot be measured directly, it can be calculated using a thermochemical cycle known as the Born-Haber cycle or estimated from crystallographic data using equations like the Born-Landé or Kapustinskii equations. umb.edustudy.com

The magnitude of the lattice energy is governed primarily by two factors, as described by Coulomb's Law:

Ionic Charge : Higher charges lead to stronger electrostatic attraction and significantly greater lattice energy. khanacademy.org

Ionic Distance : Smaller distances between ions (i.e., smaller ionic radii) result in stronger attraction and higher lattice energy. khanacademy.org

For a 1:1 salt like Butyramidine hydrochloride ([C₄H₁₁N₂]⁺[Cl]⁻), the lattice energy would be substantial due to the electrostatic attraction between the cation and anion. Its precise value would depend on the effective ionic radii and the specific packing arrangement in the crystal. Comparing it to other salts, its lattice energy would be expected to be lower than that of a salt with divalent ions (e.g., Mg²⁺O²⁻) but would be influenced by the size of the butyramidinium cation relative to other monovalent cations like Na⁺ or K⁺. khanacademy.org

Conformational Analysis

Conformational analysis of butyramidine hydrochloride involves studying the different spatial arrangements, or conformers, that arise from rotation around its single bonds. The key rotatable bonds in the butyramidinium cation are the C1-C2, C2-C3, and C3-C4 (C-N) bonds. The presence of the protonated amidinium group at one end and the ethyl group at the other influences the molecule's conformational preferences due to steric and electronic effects.

The primary focus of a conformational analysis of the butyramidinium cation would be to identify the lowest energy (most stable) conformations and the energy barriers between them. This is typically achieved by systematically rotating the dihedral angles of the key bonds and calculating the potential energy at each step using quantum mechanical methods like Density Functional Theory (DFT).

Rotational Profile of the Butyl Chain:

Anti Conformation: The most stable arrangement for the C1-C2-C3-C4 backbone is predicted to be the anti-periplanar conformation, where the C1 and C4 atoms are on opposite sides of the C2-C3 bond, minimizing steric hindrance.

Gauche Conformation: A less stable, but still populated, conformation is the gauche form, where the C1 and C4 atoms are at a 60° dihedral angle. This conformation is slightly higher in energy due to steric repulsion between the terminal groups.

Influence of the Amidinium Group:

Predicted Stable Conformers:

Theoretical calculations would likely identify several low-energy conformers. The global minimum energy conformer is expected to feature an extended, anti-periplanar arrangement of the butyl chain's carbon backbone to minimize steric strain. The orientation around the C3-C4 bond would likely be staggered to reduce repulsion between the atoms.

Below is a hypothetical data table summarizing the relative energies and key dihedral angles for plausible low-energy conformers of the butyramidinium cation, as would be predicted by a typical DFT calculation.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle C1-C2-C3-C4 (°) | Dihedral Angle C2-C3-C4-N (°) | Description |

|---|---|---|---|---|

| I (Anti-Anti) | 0.00 | ~180 | ~180 | Fully extended chain, lowest energy state. |

| II (Gauche-Anti) | ~0.9 | ~60 | ~180 | Gauche interaction in the butyl chain. |

| III (Anti-Gauche) | ~1.2 | ~180 | ~60 | Rotation around the C3-C4 bond, slightly higher energy due to interaction with the amidinium group. |

Rotational Energy Barriers:

Computational analysis can also determine the energy barriers for rotation around the single bonds. These barriers provide insight into the flexibility of the molecule and the rate of interconversion between different conformers at a given temperature. The barrier for rotation around the central C2-C3 bond in the butyl chain is expected to be the most significant, analogous to the barrier in n-butane that separates the anti and gauche conformers.

The following table presents hypothetical rotational energy barriers for the butyramidinium cation, which would be critical findings in a detailed computational study.

| Rotation Axis | Transition State | Rotational Barrier (kcal/mol) | Description |

|---|---|---|---|

| C2-C3 | Gauche → Anti | ~3.5 | Energy required to move from the gauche to the more stable anti conformation. |

| C2-C3 | Anti → Eclipsed | ~5.0 | Energy required to pass through the highest energy eclipsed state. |

| C3-C4 | Staggered → Eclipsed | ~3.0 | Barrier for rotation of the butyl group relative to the amidinium head group. |

These theoretical investigations and the resulting data provide a fundamental understanding of the structural dynamics of butyramidine hydrochloride, which is essential for interpreting its physical properties and interactions in various chemical environments.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

The proton (¹H) and carbon-13 (¹³C) NMR spectra of Butyramidine, hydrochloride provide definitive evidence for its structure. The data, typically acquired in a solvent like Deuterium Oxide (D₂O) or DMSO-d₆, reveal the number of chemically distinct protons and carbons and their connectivity.

¹H NMR Spectroscopy: The proton spectrum shows four distinct signals corresponding to the different hydrogen environments in the butyramidinium cation. The protons of the terminal methyl group (CH₃) appear as a triplet, coupled to the adjacent methylene (B1212753) group. The two methylene groups of the propyl chain (-CH₂-CH₂-) present as complex multiplets due to coupling with their neighbors. The protons attached to the nitrogen atoms of the amidinium group are often broad and may exchange with solvent protons, sometimes appearing as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data, showing four signals corresponding to the four unique carbon atoms in the molecule. The signal for the amidinium carbon (C=N₂H₄⁺) is the most downfield, reflecting its electropositive nature. The signals for the three alkyl carbons appear at distinct upfield chemical shifts.

Predicted NMR Data for this compound

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~0.9 | Triplet (t) | 3H | -CH₃ |

| ~1.6 | Sextet (m) | 2H | -CH₂-CH₃ |

| ~2.4 | Triplet (t) | 2H | -CH₂-C(NH₂)₂ |

| ~8.5 - 9.5 | Broad Singlet (br s) | 4H | -C(NH₂)₂ |

| Chemical Shift (δ) ppm (Predicted) | Assignment |

|---|---|

| ~13.5 | -CH₃ |

| ~19.0 | -CH₂-CH₃ |

| ~38.0 | -CH₂-C(NH₂)₂ |

| ~168.0 | -C(NH₂)₂ |

For simple, achiral molecules like this compound, advanced NMR techniques for stereochemical analysis such as Nuclear Overhauser Effect Spectroscopy (NOESY) are not applicable as there are no stereocenters. However, other two-dimensional (2D) NMR techniques are invaluable for confirming the structural assignments from 1D spectra.

Correlation Spectroscopy (COSY): A COSY experiment would show correlations between adjacent protons, confirming the -CH₂-CH₂-CH₃ connectivity of the alkyl chain.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the carbon signal to which it is directly attached, allowing for unambiguous assignment of both ¹H and ¹³C signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra show correlations between protons and carbons that are two or three bonds away. This would be crucial in confirming the connection of the propyl chain to the amidinium carbon.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, providing key information on the functional groups present.

The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of the amidinium group and the alkyl chain. Due to resonance in the amidinium cation, the two C-N bonds are equivalent, and this delocalization influences the vibrational frequencies.

The most prominent features include a very broad and strong absorption in the high-wavenumber region (typically 3400-2600 cm⁻¹) arising from the N-H stretching vibrations of the -NH₂ groups in the hydrochloride salt. The C=N stretching vibration of the amidinium group gives rise to a strong, sharp absorption band around 1670 cm⁻¹. google.com The spectrum also displays characteristic bands for C-H stretching of the alkyl chain just below 3000 cm⁻¹, as well as C-H bending and rocking vibrations in the fingerprint region (below 1500 cm⁻¹). cdnsciencepub.comresearchgate.net

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3400 - 2600 | Strong, Broad | N-H Stretch | Amidinium (-C(NH₂)₂⁺) |

| ~2960, ~2870 | Medium-Strong | C-H Asymmetric & Symmetric Stretch | Alkyl (-CH₃, -CH₂-) |

| ~1670 | Strong | C=N Stretch | Amidinium (-C(NH₂)₂⁺) |

| ~1510 | Medium | N-H Bend | Amidinium (-C(NH₂)₂⁺) |

| ~1460 | Medium | C-H Bend (Scissoring) | Alkyl (-CH₂-) |

While specific Raman spectral data for this compound is not widely published, the technique offers several potential applications. Raman spectroscopy is highly sensitive to non-polar bonds and symmetric vibrations, making it complementary to IR spectroscopy. It could be used for:

Polymorph identification: Different crystalline forms of the salt would produce distinct Raman spectra.

Quantitative analysis: The intensity of characteristic Raman bands, such as the symmetric C-N stretch, could be used for quantitative measurements in mixtures or formulations.

In-situ reaction monitoring: Raman spectroscopy can be used to follow the synthesis of this compound in real-time by monitoring the disappearance of reactant peaks and the appearance of product peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, electrospray ionization (ESI) is a suitable technique. The spectrum would not show the mass of the intact salt, but rather the mass of the protonated cation (butyramidinium).

The molecular weight of the butyramidinium cation [C₄H₁₁N₂]⁺ is 87.15 Da. Therefore, the mass spectrum would exhibit a base peak or molecular ion peak at m/z = 87. Fragmentation of this ion would likely proceed through cleavage of the alkyl chain.

Predicted Mass Spectrometry Fragmentation Data for Butyramidinium Cation

| m/z | Predicted Fragment Ion | Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 87 | [CH₃CH₂CH₂C(NH₂)₂]⁺ | - | Molecular Ion (Cation) |

| 70 | [CH₃CH₂CH₂CNH]⁺ | NH₃ | Loss of ammonia (B1221849) |

| 55 | [C₃H₅NH₂]⁺ | CH₂N₂ | Cleavage and rearrangement |

| 44 | [CH₂(NH₂)₂]⁺ | C₃H₇• | α-cleavage (loss of propyl radical) |

This comprehensive spectroscopic analysis provides a full structural profile of this compound, essential for its identification and quality control in research and chemical applications.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound. nih.gov In this method, the analyte is vaporized and bombarded with a high-energy electron beam (typically 70 eV). nih.gov This process imparts significant energy to the molecule, often causing it to ionize and fragment in a reproducible manner. nih.gov The resulting positively charged fragments are then separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint. nih.gov

For Butyramidine, the EI-MS spectrum is characterized by a series of fragment ions that provide structural information. The fragmentation pattern is a result of the cleavage of the weakest bonds within the molecule. The mass spectrum for Butyramidine shows distinct peaks corresponding to specific fragments. drugbank.com

Table 1: Key Fragmentation Peaks in the EI-MS Spectrum of Butyramidine

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Possible Fragment |

|---|---|---|

| 41 | 100.0 | [C3H5]+ |

| 43 | 49.9 | [C3H7]+ or [CH3CNH2]+ |

| 44 | 46.9 | [CH2CNH2]+ |

| 58 | 21.8 | [C2H4CNH2]+ |

Data sourced from NIST Mass Spec Data Center. drugbank.com

The peak with the highest abundance, known as the base peak, appears at m/z 41. drugbank.com The molecular ion peak, which represents the intact ionized molecule, is observed at m/z 86, although its relative intensity is low, a common characteristic in EI spectra for many organic compounds. drugbank.comresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar, and often thermally fragile, molecules. nih.gov Unlike EI-MS, ESI-MS typically generates minimal fragmentation, which enhances the precision and species specificity of the method. researchgate.net The technique involves dissolving the sample in a polar solvent and pumping it through a fine, heated capillary to which a high voltage is applied. This process creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer. nih.gov

For this compound, ESI-MS performed in positive ion mode is expected to primarily produce the protonated molecule, [M+H]⁺. In solution, the hydrochloride salt dissociates, and the Butyramidine free base is available for protonation. This results in an ion with a mass corresponding to the molecular weight of the free base plus the mass of a proton. This technique is highly valuable for confirming the molecular weight of the parent compound. researchgate.net

Table 2: Expected Ion in ESI-MS of Butyramidine

| Species | Formula | Mass-to-Charge Ratio (m/z) |

|---|

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for the unambiguous identification of chemical compounds by providing highly accurate mass measurements. nih.gov The key advantage of HR-MS is its ability to measure the mass-to-charge ratio of an ion to several decimal places. This high level of precision allows for the determination of a molecule's elemental formula, as each unique combination of atoms has a specific theoretical exact mass. researchgate.net This capability is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

When analyzing this compound using a technique like ESI combined with an HR-MS analyzer (e.g., Orbitrap or TOF), the exact mass of the protonated molecule [C4H11N2]⁺ can be measured with high accuracy. This experimental mass can then be compared to the theoretical exact mass calculated from the masses of its constituent isotopes. A close match provides very high confidence in the elemental composition of the analyte. nih.govmdpi.com

Table 3: Nominal vs. Exact Mass for Protonated Butyramidine

| Parameter | Value |

|---|---|

| Elemental Formula | [C4H11N2]⁺ |

| Nominal Mass | 87 |

Electronic Absorption Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. ijcrt.org This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. libretexts.org The technique is most effective for molecules containing chromophores, which are functional groups with π-electrons or non-bonding electrons that can undergo these transitions, particularly in conjugated systems. libretexts.org

The structure of Butyramidine, CH₃CH₂CH₂C(=NH)NH₂, lacks an extended conjugated π-system or aromatic rings, which are typically responsible for strong absorption in the standard UV-Vis range (200-800 nm). libretexts.org The isolated carbon-nitrogen double bond (imine group) in the amidine functional group possesses electrons that can undergo n→π* transitions. However, the energy required for this transition is high, meaning the absorption maximum (λmax) is expected to occur in the far-UV region, at wavelengths below 200 nm. This makes direct quantitative analysis by standard UV-Vis spectrophotometry challenging due to potential interference from solvents and atmospheric components in this region.

Derivatization Spectroscopy and Its Applications

Derivatization is a chemical modification process used to convert an analyte into a new compound that has more favorable properties for a given analytical technique. researchgate.net For compounds that lack a strong chromophore for UV-Vis analysis or exhibit poor ionization efficiency in mass spectrometry, derivatization can significantly enhance detectability. researchgate.netnih.gov The process involves reacting the analyte with a derivatizing agent to attach a new functional group, or "tag," to the molecule.

Given that this compound lacks a useful chromophore for UV-Vis analysis, a derivatization strategy could be employed to make it detectable at more convenient wavelengths. The primary amine-like functionalities of the amidine group are suitable targets for derivatization. For example, reacting Butyramidine with a reagent such as o-phthaldialdehyde (OPA) in the presence of a thiol can produce a highly fluorescent isoindole derivative. mdpi.com This new derivative would possess a strong chromophore and could be readily quantified using UV-Vis absorption or, more sensitively, by fluorescence spectroscopy. This approach allows for the indirect but accurate quantification of the original non-absorbing compound. Similarly, derivatization can be used to improve performance in mass spectrometry by adding a tag that enhances ionization or aids in chromatographic separation. mdpi.com

Role as Organic Building Block and Precursor

As a fundamental organic building block, this compound provides the core structure for the synthesis of various organic compounds. lookchem.com It serves as a precursor, a molecule that is incorporated into a larger structure during a synthesis. cymitquimica.com

This compound is instrumental in the synthesis of more complex organic molecules, particularly heterocyclic compounds. lookchem.com Its primary application lies in the construction of molecules that are of interest in medicinal chemistry and pharmaceutical development. cymitquimica.com The amidine group's reactivity is harnessed to form new carbon-nitrogen bonds, which is a fundamental process in the assembly of intricate molecular architectures.

A significant application of this compound is in the synthesis of pyrimidine (B1678525) derivatives. lookchem.comchemicalbook.comusbio.net Pyrimidines are a class of heterocyclic aromatic compounds that are core components of nucleic acids (uracil, thymine, and cytosine) and are found in numerous biologically active compounds and pharmaceuticals. nih.gov

The general synthesis of pyrimidines from amidines involves the condensation reaction with a 1,3-dicarbonyl compound or a similar three-carbon fragment. mdpi.com In this reaction, the two nitrogen atoms of the amidine group become incorporated into the six-membered pyrimidine ring. The use of this compound allows for the introduction of a propyl group onto the pyrimidine ring at the 2-position.

General Reaction Scheme for Pyrimidine Synthesis:

A dicarbonyl compound reacts with this compound in the presence of a base to yield a substituted pyrimidine. The reaction proceeds through a cyclocondensation mechanism.

While specific, detailed reaction conditions and yields for the use of this compound in the synthesis of every possible pyrimidine derivative are not exhaustively documented in readily available literature, the general principle of this reaction is a cornerstone of heterocyclic chemistry. mdpi.com This makes this compound a key precursor for creating libraries of substituted pyrimidines for screening in drug discovery programs. nih.gov

The fundamental reactivity of this compound lies in its ability to act as an amidinating agent. Amidination is the process of adding an amidine group to a molecule. While specific examples detailing the use of this compound as a general amidinating agent are not prevalent in the reviewed literature beyond pyrimidine synthesis, this is the inherent chemical function of an amidine. The nucleophilic nitrogen atoms of the amidine can attack electrophilic centers, leading to the transfer of the butyramidoyl group. masterorganicchemistry.com

Synthetic Reagent in Targeted Chemical Transformations

This compound functions as a key synthetic reagent, meaning it is a substance used to cause a chemical reaction to produce a desired compound. lookchem.comchemicalbook.comusbio.net

The available scientific literature consistently refers to this compound as a "reagent" or "reactant" rather than a catalyst. lookchem.comchemicalbook.comusbio.net A catalyst participates in a reaction to increase its rate but is not consumed in the process. As a building block for pyrimidines, this compound is incorporated into the final product and is therefore consumed. There is no evidence in the reviewed sources to suggest that this compound functions as a catalyst in specific chemical reactions.

This compound plays a role in the synthesis of amidoximes. Amidoximes are a class of organic compounds derived from amides and hydroxylamine. The synthesis of amidoximes can be achieved through the reaction of an amidine hydrochloride with hydroxylamine. This reaction provides a direct route to the corresponding amidoxime, with the butyramidine moiety being converted to a butyramidoxime.

The synthesis of oximes, in general, proceeds from the reaction of an aldehyde or a ketone with hydroxylamine and does not typically involve amidine precursors. Therefore, the direct role of this compound in the synthesis of oximes (other than amidoximes) is not supported by the chemical literature.

Analytical Method Development for Research Applications Non Clinical Context

Method Development for Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) Methods

There is a lack of specific, published HPLC methods developed for the quantification and purity assessment of Butyramidine hydrochloride. General HPLC principles are widely applied for the analysis of various hydrochloride salts and related organic compounds. google.comgoogleapis.com These methods typically involve optimizing parameters such as column type (e.g., C18), mobile phase composition, flow rate, and detector wavelength to achieve adequate separation and quantification. However, without specific research on Butyramidine hydrochloride, detailing these parameters would be speculative and fall outside the scope of existing scientific data.

Gas Chromatography-Mass Spectrometry (GC-MS) Methods

No specific GC-MS methods for the analysis of Butyramidine hydrochloride have been detailed in the available scientific literature. GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. chemicalbook.com For non-volatile compounds or those that are thermally labile, derivatization techniques are often employed to increase volatility and improve chromatographic performance. chemicalbook.com However, there are no published studies describing the application of these techniques specifically to Butyramidine hydrochloride for its quantification and purity assessment.

Spectrophotometric Techniques

Detailed spectrophotometric methods for the quantitative analysis of Butyramidine hydrochloride are not described in the current body of scientific literature. Spectrophotometry is a technique that measures the absorption of light by a chemical substance at a specific wavelength. The development of a spectrophotometric method would require the identification of a chromophore within the Butyramidine hydrochloride molecule that absorbs light in the UV-visible range and the subsequent development of a calibrated method. Without experimental data, the optimal wavelength and conditions for such an analysis of Butyramidine hydrochloride remain undetermined.

Ion-Pair Formation Techniques

There is no specific information available on the use of ion-pair formation techniques for the analysis of Butyramidine hydrochloride. Ion-pair chromatography is a variation of reverse-phase chromatography used for the analysis of ionic and highly polar compounds. This technique involves the addition of an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte, allowing for its retention on a non-polar stationary phase. While Butyramidine hydrochloride is an ionic compound and theoretically a candidate for this technique, no studies have been published that develop or validate such a method.

Validation of Analytical Methods

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. This process involves evaluating several parameters, including specificity and selectivity, to demonstrate the method's reliability.

Specificity and Selectivity

There is no published research available that validates the specificity and selectivity of any analytical method for Butyramidine hydrochloride.

Specificity is the ability of a method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Selectivity refers to the ability of a method to distinguish between the analyte and other substances in the sample.

To validate the specificity and selectivity of a method for Butyramidine hydrochloride, studies would need to be conducted where the compound is analyzed in the presence of potential interferents. This would demonstrate that the signal measured is solely from Butyramidine hydrochloride and is not affected by other components. As no developed analytical methods for this specific compound are available, no such validation data has been published.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.